7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
Research on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, closely related to the compound , has shown potential psychotropic activity through interactions with serotonin receptors. These compounds, specifically designed as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, have been studied for their antidepressant and anxiolytic properties. Selected derivatives demonstrated mixed receptor ligand activity, producing antidepressant-like effects and anxiolytic-like activity in animal models, suggesting the therapeutic potential of purine derivatives in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a structural similarity to the compound , found significant analgesic and anti-inflammatory effects. These derivatives, evaluated in animal models, showed stronger activity than reference drugs, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-14-6-4-5-11-26(14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-7-9-16(22)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVOVISPDQZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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